2-bromo-3,4-dimethylaniline

Organic synthesis Cross-coupling Steric hindrance

2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6, molecular formula C₈H₁₀BrN, molecular weight 200.08 g/mol) is a halogenated aromatic amine characterized by a bromine substituent at the 2-position and methyl groups at the 3- and 4-positions of the aniline ring. It exists as a white to off-white powder with a typical commercial purity specification of 98% minimum.

Molecular Formula C8H10BrN
Molecular Weight 200.1
CAS No. 1799434-68-6
Cat. No. B6205739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3,4-dimethylaniline
CAS1799434-68-6
Molecular FormulaC8H10BrN
Molecular Weight200.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6) Product Specifications and Identity for Research Procurement


2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6, molecular formula C₈H₁₀BrN, molecular weight 200.08 g/mol) is a halogenated aromatic amine characterized by a bromine substituent at the 2-position and methyl groups at the 3- and 4-positions of the aniline ring . It exists as a white to off-white powder with a typical commercial purity specification of 98% minimum [1]. The compound is primarily supplied as a versatile intermediate for organic synthesis and serves as a scaffold in pharmaceutical and agrochemical research .

Structural and Functional Differentiation: Why 2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6) Cannot Be Replaced by Generic Bromodimethylaniline Analogs


The substitution pattern of bromodimethylaniline isomers critically determines reactivity, steric accessibility, and downstream coupling efficiency. 2-Bromo-3,4-dimethylaniline possesses a unique ortho-bromo substitution adjacent to the amino group combined with vicinal methyl groups, creating a distinct electronic and steric environment compared to regioisomers such as 4-bromo-2,6-dimethylaniline (CAS 24596-19-8) or 2-bromo-N,3-dimethylaniline (CAS not specified). These structural variations yield measurable differences in steric hindrance , biological target engagement , and physicochemical properties including logP and pKa . Generic substitution in synthetic routes or screening libraries without accounting for these parameters may result in divergent reactivity, altered binding profiles, or compromised product yields. The following section provides quantitative evidence supporting the procurement of this specific isomer.

Quantitative Comparative Evidence for 2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6) Versus Structural Analogs


Comparative Steric Accessibility: Ortho-Bromo versus Meta-Substituted N,N-Dimethyl Analogs

The ortho-bromo substitution in 2-bromo-3,4-dimethylaniline and related ortho-substituted analogs introduces increased steric hindrance compared to meta-substituted isomers . While direct quantitative comparison between 2-bromo-3,4-dimethylaniline and 3-bromo-N,N-dimethylaniline (CAS 16518-62-0) is not available, structural analysis of the closely related 2-bromo-N,3-dimethylaniline indicates that ortho-bromo substitution relative to the amino/dimethylamino group reduces solubility in polar solvents and increases steric congestion around the reactive bromine center . This difference is structural and predictable based on the ortho versus meta substitution pattern, affecting reaction kinetics in palladium-catalyzed cross-coupling applications.

Organic synthesis Cross-coupling Steric hindrance

Comparative Biological Activity: Kinase Engagement Profiles of Bromodimethylaniline Isomers

Bromodimethylaniline isomers exhibit distinct biological activity profiles depending on their substitution patterns. Derivatives of 4-bromo-2,6-dimethylaniline (CAS 24596-19-8) have been characterized as potent EGFR tyrosine kinase inhibitors, with 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) demonstrating an IC₅₀ of 0.025 nM against EGFR . In contrast, 2-bromo-3,4-dimethylaniline-containing chemotypes show activity against alternative kinase targets: a derivative bearing this scaffold demonstrated an IC₅₀ of 1.70 × 10³ nM (1.7 μM) against human ALK F1174L mutant kinase in a LanthaScreen Eu-kinase displacement assay after 60 minutes [1]. The approximately 68,000-fold difference in potency between these structurally distinct bromodimethylaniline-derived inhibitors reflects the divergent target selectivity conferred by the specific substitution pattern.

Medicinal chemistry Kinase inhibition SAR

Comparative Predicted Physicochemical Properties: logP and pKa Differences Among Isomers

2-Bromo-3,4-dimethylaniline exhibits a predicted logP of 2.94 and a predicted pKa of 3.09 ± 0.10 . The pKa value is notably lower than that of unsubstituted aniline (pKa ≈ 4.6), attributable to the electron-withdrawing ortho-bromo substituent combined with electron-donating methyl groups. For comparison, 4-bromo-N,N-dimethylaniline (CAS 586-77-6) exhibits a density of 1.3220 and refractive index of 1.5748 . While direct comparative logP or pKa data for the exact comparator 4-bromo-2,6-dimethylaniline is not available, the 2-bromo-3,4-dimethyl substitution pattern produces a distinct lipophilicity profile that influences membrane permeability and distribution in biological systems.

ADME Physicochemical properties Lead optimization

Comparative Purity and Commercial Availability for Scale-Up Procurement

2-Bromo-3,4-dimethylaniline is commercially available with a standard purity specification of 98% minimum and moisture content ≤0.5% [1]. Production scale availability extends to kilogram quantities suitable for process development and pilot-scale synthesis [1]. While 4-bromo-2,6-dimethylaniline (CAS 24596-19-8) is also commercially supplied , the 2-bromo-3,4-dimethyl substitution pattern is less common among commercially available bromodimethylaniline isomers, offering a distinct synthetic entry point for constructing ortho-functionalized aromatic amines that are otherwise challenging to access via direct bromination of 3,4-dimethylaniline due to competing polybromination [2].

Chemical procurement Process chemistry Supply chain

Optimal Research and Industrial Applications for 2-Bromo-3,4-dimethylaniline (CAS 1799434-68-6) Based on Comparative Evidence


Synthesis of ALK Kinase-Targeted Small Molecule Libraries

The demonstrated IC₅₀ of 1.7 μM against ALK F1174L mutant kinase for a 2-bromo-3,4-dimethylaniline-containing derivative [1] supports the use of this scaffold in medicinal chemistry programs targeting anaplastic lymphoma kinase (ALK). The distinct selectivity profile compared to 4-bromo-2,6-dimethylaniline-derived EGFR inhibitors (IC₅₀ = 0.025 nM) indicates that 2-bromo-3,4-dimethylaniline provides a differentiated chemical starting point for ALK inhibitor optimization and structure-activity relationship studies in oncology research.

Palladium-Catalyzed Cross-Coupling for Sterically Hindered Biaryl Synthesis

The ortho-bromo substitution pattern of 2-bromo-3,4-dimethylaniline introduces steric hindrance that influences reactivity in cross-coupling reactions . This property makes the compound suitable as a test substrate for developing and optimizing catalyst systems designed to overcome ortho-substituent steric effects. Such catalyst development programs benefit from the compound's commercial availability at kilogram scale with 98% purity [2], enabling reproducible reaction condition screening and scale-up validation.

ADME Property Optimization in Lead Compound Development

With a predicted logP of 2.94 and pKa of 3.09 ± 0.10 , 2-bromo-3,4-dimethylaniline exhibits moderate lipophilicity and reduced basicity compared to unsubstituted aniline (pKa ≈ 4.6). These physicochemical properties position this scaffold favorably for lead optimization campaigns where balancing permeability and solubility is critical. The compound serves as a building block for introducing bromo-substituted aromatic amines with predictable ADME parameters into larger molecular architectures.

Process Chemistry Scale-Up and Kilogram-Scale Intermediate Synthesis

The compound's commercial availability at kilogram scale with documented purity (98% minimum) and moisture content (≤0.5%) specifications [3] enables direct use in process chemistry development without additional purification steps. This reliability in supply chain and quality control supports pilot-scale manufacturing of advanced pharmaceutical intermediates and agrochemical precursors where consistent starting material quality is essential for reproducible process validation.

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